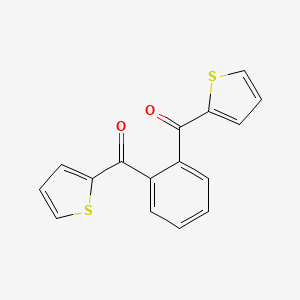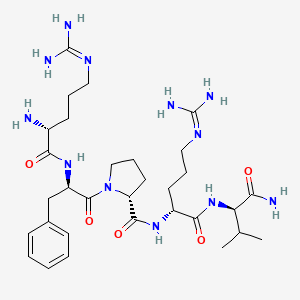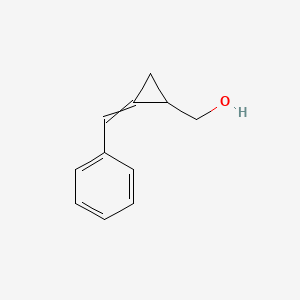
Methanone, 1,2-phenylenebis[2-thienyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanone, 1,2-phenylenebis[2-thienyl-] is an organic compound with the molecular formula C16H10O2S2 It is characterized by the presence of a methanone group linked to a 1,2-phenylenebis structure, which is further connected to two thienyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1,2-phenylenebis[2-thienyl-] typically involves the reaction of 1,2-phenylenediamine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and a solvent like ethanol. The mixture is heated under reflux for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of Methanone, 1,2-phenylenebis[2-thienyl-] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
化学反应分析
Types of Reactions
Methanone, 1,2-phenylenebis[2-thienyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Methanone, 1,2-phenylenebis[2-thienyl-] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methanone, 1,2-phenylenebis[2-thienyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions.
相似化合物的比较
Similar Compounds
- Methanone, 1,4-phenylenebis[phenyl-]
- Methanone, 1,1’-(1,2-phenylene)bis[1-(2-thienyl)-]
Uniqueness
Methanone, 1,2-phenylenebis[2-thienyl-] is unique due to its specific arrangement of the methanone group and the thienyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
属性
CAS 编号 |
146474-88-6 |
|---|---|
分子式 |
C16H10O2S2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
[2-(thiophene-2-carbonyl)phenyl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H10O2S2/c17-15(13-7-3-9-19-13)11-5-1-2-6-12(11)16(18)14-8-4-10-20-14/h1-10H |
InChI 键 |
LTBFIKIJGNIHDQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CS2)C(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(E)-(2-Cyanoheptan-2-yl)diazenyl]-2-methyloctanenitrile](/img/structure/B12557741.png)




![1,1'-Sulfanediylbis{4-[(isocyanatomethyl)sulfanyl]benzene}](/img/structure/B12557780.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)-3-nitrophenyl]acetate](/img/structure/B12557788.png)

![Methanone, bis[4-[[4-(phenylthio)phenyl]ethynyl]phenyl]-](/img/structure/B12557803.png)
![[1,1'-Binaphthalen]-2-ol, 2'-(phenylmethoxy)-](/img/structure/B12557809.png)
![4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile](/img/structure/B12557815.png)
![(4-Methylphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557822.png)
